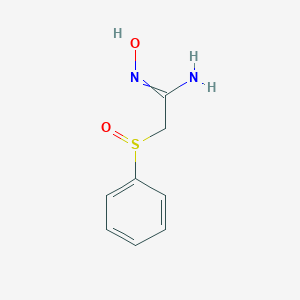
1-(3,4-ジメチルフェニル)-3-メチル-1H-ピラゾール-5(4H)-オン
説明
1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a 3,4-dimethylphenyl group and a methyl group
科学的研究の応用
1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
It acts as a thrombopoietin receptor agonist .
Mode of Action
Eltrombopag induces proliferation and differentiation of the megakaryocytic lineage cells by activating a part of the thrombopoietin (TPO) signaling pathway through a specific interaction with the human TPO receptor . This interaction results in an increase in platelet count .
Biochemical Pathways
The compound affects the thrombopoietin signaling pathway. By interacting with the TPO receptor, it influences the proliferation and differentiation of megakaryocytic lineage cells . The downstream effects include an increase in the number of platelets in the blood .
Pharmacokinetics
The pharmacokinetics of Eltrombopag have been studied in healthy Japanese adult males after single and repeat doses. The plasma concentration reached steady state in approximately 7 days after starting the repeat dose, and the change in pharmacokinetics caused by repeat dose was small . The AUC values obtained after single and repeat dose in Japanese subjects were nearly two-fold higher than those previously reported in non-Japanese subjects .
Result of Action
The primary result of Eltrombopag’s action is an increase in platelet count. When administered once daily for 10 days, the maximum increase in platelet count from the baseline was observed to be dose-dependent . This increase was higher as compared with the previously reported increases in platelet count observed in non-Japanese healthy adults .
Action Environment
Environmental factors such as temperature can influence the stability of the compound. For instance, it has been reported that 20% of a related compound, 3,4-DMMC, degraded after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C) . This suggests that the storage and handling conditions of the compound could potentially impact its action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Oxidized pyrazolone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrazolone compounds.
類似化合物との比較
1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but lacks the dimethyl substitution on the phenyl ring.
1-(4-Methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure with a single methyl group on the phenyl ring.
Uniqueness: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBBAPXESBCGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395407 | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18048-64-1 | |
| Record name | 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-Pyrazol-3-one, 2-(3,4-dimethylphenyl)-2,4-dihydro-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B99298.png)













